![molecular formula C11H15N3O B1418142 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one CAS No. 358979-85-8](/img/structure/B1418142.png)
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Overview
Description
“1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one” is a chemical compound . Unfortunately, there is limited information available about this specific compound.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and density. Unfortunately, specific physical and chemical properties for “1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one” are not available in the searched resources .Scientific Research Applications
Synthesis Techniques
- Carbodiimide-Mediated Synthesis : A novel method for synthesizing derivatives of 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one is described, involving intramolecular nucleophilic addition to the carbodiimide-cumulenic system followed by hetero conjugate addition annulation (Saito & Tsuda, 1996).
Conformational Studies
- NMR-Based Conformational Analysis : Nuclear magnetic resonance (NMR) studies have revealed the conformational properties of some derivatives of 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, focusing on the orientation of methyl groups in various derivatives (Hermecz et al., 1983).
Chemical Properties and Synthesis
- Synthesis of Tricyclic Quinazolinones : Research on bioactive tricyclic quinazolines, including 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, involved formic acid-catalyzed intramolecular cyclization, leading to the synthesis of new compounds with potential biological applications (Yang et al., 2015).
Antimicrobial Activity
- Antimicrobial Compounds Synthesis : Synthesizing novel derivatives, including pyrimido[1,2-b][1,2,4,5]tetrazin-6-one and tetrazino[3,2-b]quinazolin-5-one, which are related to 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, demonstrated antimicrobial activity, indicating their potential in antimicrobial research (Abdelhamid et al., 2005).
Antioxidant and Anti-inflammatory Properties
- Bioactive Compound Synthesis : The synthesis of compounds like azolopyrimidoquinolines and pyrimidoquinazolines, structurally related to 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one, showed significant antioxidant, anti-inflammatory, and analgesic activities, contributing to the development of new therapeutic agents (El-Gazzar et al., 2009).
Antidiabetic and Antioxidant Effects
- Novel Derivatives with Therapeutic Potential : Research into novel pyrimido[1,6-a]pyrimidine derivatives related to 1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one has shown potent antidiabetic, antihyperlipidemic, and antioxidant properties in experimental models, indicating their potential in managing diabetes and oxidative stress (Ahmed et al., 2012).
properties
IUPAC Name |
1,2,3,4,7,8,9,10-octahydropyrimido[2,1-b]quinazolin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-10-8-4-1-2-5-9(8)13-11-12-6-3-7-14(10)11/h1-7H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDFOFWTTIZZQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)N3CCCNC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4,7,8,9,10-octahydro-6H-pyrimido[2,1-b]quinazolin-6-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.